Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate
CAS No.: 890100-61-5
Cat. No.: VC2282535
Molecular Formula: C15H20ClNO3
Molecular Weight: 297.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890100-61-5 |
|---|---|
| Molecular Formula | C15H20ClNO3 |
| Molecular Weight | 297.78 g/mol |
| IUPAC Name | ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate |
| Standard InChI | InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3 |
| Standard InChI Key | VUBJHCFVJRMCFS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl |
Introduction
Chemical Identity and Basic Properties
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a well-defined synthetic compound with specific chemical identifiers. It belongs to the class of pyridine derivatives with both halogen substitution and ester functionalization. The compound is primarily used for research and development purposes, particularly in biochemical and pharmacological investigations.
The basic chemical identifiers for this compound include:
| Property | Value |
|---|---|
| Chemical Name | Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate |
| CAS Registry Number | 890100-61-5 |
| Molecular Formula | C₁₅H₂₀ClNO₃ |
| Molecular Weight | 297.78 g/mol |
| MDL Number | MFCD02260484 |
This compound is specifically designated for research purposes only, as indicated in safety documentation and supplier information . It's important to note that there are similar compounds with slight structural variations, such as ethyl 8-(6-chloro-3-pyridyl)-8-oxooctanoate (CAS: 890100-72-8), which differ in the position of the chlorine atom on the pyridine ring . These variations can significantly affect the chemical properties and biological activities of the compounds.
Structural Characteristics
The molecular structure of ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate features several distinct functional groups that contribute to its chemical behavior and biological activity. The compound contains a pyridine ring with a chlorine atom at position 2 and a carbonyl group linking the pyridine ring to an eight-carbon aliphatic chain. This chain terminates with an ethyl ester group.
The key structural elements include:
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A 2-chloro-3-pyridyl group, which provides aromatic character and potential for hydrogen bonding through the pyridine nitrogen
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A ketone (carbonyl) group connecting the pyridine ring to the aliphatic chain
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An eight-carbon aliphatic chain that provides flexibility to the molecule
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An ethyl ester group at the terminal position, which contributes to the compound's lipophilicity and potential for hydrolysis
This unique combination of functional groups creates a molecule with both polar and non-polar regions, influencing its solubility profile and receptor interactions. The chlorine substituent on the pyridine ring is particularly significant as it affects the electronic distribution within the aromatic system and can participate in halogen bonding interactions with biological targets.
Chemical Reactions and Transformations
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate can undergo various chemical transformations due to its multiple reactive functional groups. Understanding these potential reactions is crucial for researchers working with this compound, both for developing synthetic derivatives and for predicting its behavior in biological systems.
The compound can participate in several types of reactions:
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Ester hydrolysis: The ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
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Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by various nucleophiles, allowing for structural diversification.
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Carbonyl reactions: The ketone group can undergo typical carbonyl reactions such as reduction to alcohol, conversion to oximes, or condensation reactions.
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Pyridine ring reactions: The pyridine nitrogen can act as a nucleophile or undergo N-oxidation.
These chemical transformations provide opportunities for the development of structural analogs with potentially enhanced biological activities or improved pharmacokinetic properties. The synthesis of derivatives through these reaction pathways forms the basis for structure-activity relationship studies in drug discovery programs involving this compound class.
Biological Activities
The most significant aspect of ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is its biological activity, particularly its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histone proteins, affecting chromatin structure and DNA accessibility.
Applications in Research
Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has several potential applications in scientific research, primarily centered around its HDAC inhibitory activity. Current and potential applications include:
Cancer Research
As an HDAC inhibitor, this compound has potential utility in cancer research:
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As a probe to study epigenetic mechanisms in cancer development
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For investigating resistance mechanisms to HDAC inhibitors
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In combination studies with other anti-cancer agents
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For developing more selective HDAC inhibitors with improved efficacy and reduced side effects
Neurodegenerative Disease Research
HDAC inhibitors have shown promise in models of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. The compound may serve as a starting point for developing brain-penetrant HDAC inhibitors for these conditions.
Immunological and Inflammatory Research
HDACs play roles in immune cell development and function. This compound could be used to probe the epigenetic regulation of inflammatory processes and immune responses.
Chemical Biology Tools
Beyond therapeutic applications, the compound can serve as:
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A chemical probe for studying HDAC function in various cellular processes
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A starting point for developing activity-based probes for HDAC enzymes
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A tool for understanding structure-function relationships in HDAC enzymes
All research applications must adhere to the designated use restrictions, as this compound is specifically for research and development purposes only .
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